molecular formula C13H15NO3 B8623819 3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate

3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate

Cat. No. B8623819
M. Wt: 233.26 g/mol
InChI Key: DEXRDMVBOUGLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476757B2

Procedure details

Ethylmethyl carbamyl chloride (15.5 g, 127.57 mmol) was added to a stirred suspension of 6-hydroxy-1-indanone (17.2 g, 116.1 mmol) and potassium carbonate (31.8 g, 188 mmol) in acetonitrile (800 mL) at room temperature over a period of 15 minutes. The reaction mixture was heated to reflux and refluxed for 18 hours. The reaction mixture was cooled to ambient temperature, the solvent evaporated and the residue was diluted with water (250 mL) and extracted three times with toluene (250 mL). The combined organic phase was dried on MgSO4 and toluene was evaporated in a rotary evaporator. The crude crystalline product was purified by crystallization from 2-propanol (200 mL), collected by filtration, and dried under vacuum at 50° C. to afford the title compound (22 g, 81.5%). 1H NMR (300 MHz, CDCl3) δ ppm 7.47-7.44 (2H, m, Ar), 7.36 (1H, dd, J 8.4 and 2.1, Ar), 3.52-3.37 (2H, m, NCH2CH3), 3.14-3.108 [2H, m, OCCH2CH2 and incl. NCH3 (two rotamers), at 3.08 and 2.99 (3H, s, Me)], 2.74-2.71 (2H, m, OCCH2 CH2) and 1.25 and 1.19 (two rotamers) (3H, two triplets, J6.9). Mass Spectrum (FAB+) [MH+]=234
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
81.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH3:7])[C:4](Cl)=[O:5])[CH3:2].[OH:8][C:9]1[CH:17]=[C:16]2[C:12]([CH2:13][CH2:14][C:15]2=[O:18])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[O:18]=[C:15]1[C:16]2[C:12](=[CH:11][CH:10]=[C:9]([O:8][C:4](=[O:5])[N:3]([CH2:1][CH3:2])[CH3:7])[CH:17]=2)[CH2:13][CH2:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)N(C(=O)Cl)C
Name
Quantity
17.2 g
Type
reactant
Smiles
OC1=CC=C2CCC(C2=C1)=O
Name
Quantity
31.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with toluene (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried on MgSO4 and toluene
CUSTOM
Type
CUSTOM
Details
was evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude crystalline product was purified by crystallization from 2-propanol (200 mL)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC2=CC=C(C=C12)OC(N(C)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 81.5%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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